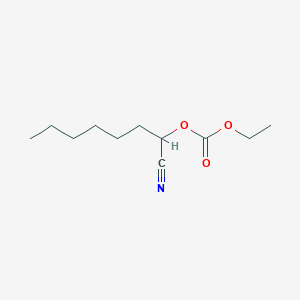
1-Cyanoheptyl ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyanoheptyl ethyl carbonate is an organic compound that belongs to the class of carbonates It features a cyano group (-CN) attached to a heptyl chain (seven carbon atoms) and an ethyl carbonate group
準備方法
Synthetic Routes and Reaction Conditions
1-Cyanoheptyl ethyl carbonate can be synthesized through a multi-step process involving the reaction of heptyl bromide with sodium cyanide to form 1-cyanoheptane. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1-Cyanoheptyl ethyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol and carbon dioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products
Nucleophilic substitution: Substituted amines or ethers.
Hydrolysis: Heptanol and carbon dioxide.
Reduction: Heptylamine.
科学的研究の応用
1-Cyanoheptyl ethyl carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical structure.
Biological Studies: Used in studies to understand the behavior of cyano and carbonate groups in biological systems.
作用機序
The mechanism of action of 1-Cyanoheptyl ethyl carbonate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carbonate group can undergo hydrolysis. These interactions can lead to the formation of new compounds with different biological or chemical properties.
類似化合物との比較
Similar Compounds
1-Cyanohexyl ethyl carbonate: Similar structure but with a six-carbon chain.
1-Cyanooctyl ethyl carbonate: Similar structure but with an eight-carbon chain.
Ethyl cyanoacetate: Contains a cyano group and an ethyl ester group but lacks the heptyl chain.
Uniqueness
1-Cyanoheptyl ethyl carbonate is unique due to its specific combination of a cyano group, a heptyl chain, and an ethyl carbonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
92975-64-9 |
|---|---|
分子式 |
C11H19NO3 |
分子量 |
213.27 g/mol |
IUPAC名 |
1-cyanoheptyl ethyl carbonate |
InChI |
InChI=1S/C11H19NO3/c1-3-5-6-7-8-10(9-12)15-11(13)14-4-2/h10H,3-8H2,1-2H3 |
InChIキー |
DUDIQILOSVUIFW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C#N)OC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


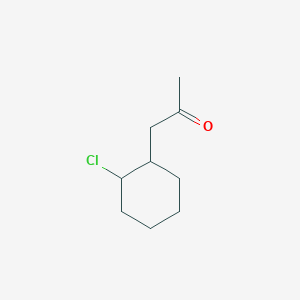
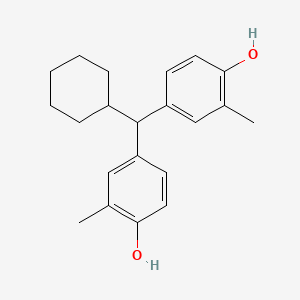


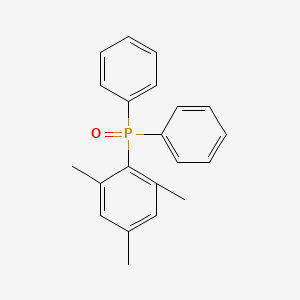
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
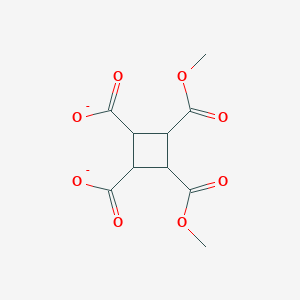
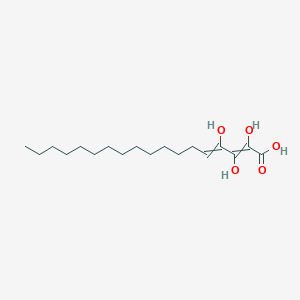

![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
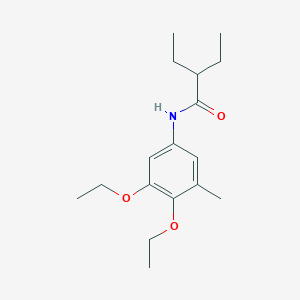
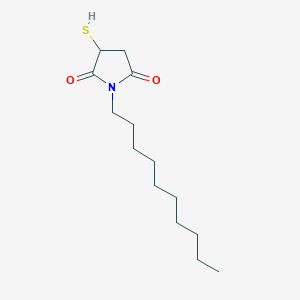
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)

